Product packaging for sodium oxalic acid(Cat. No.:CAS No. 62-76-0)

sodium oxalic acid

Cat. No.: B148030
CAS No.: 62-76-0
M. Wt: 113.02 g/mol
InChI Key: UJRAXLUXHBUNDO-UHFFFAOYSA-N
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Description

Significance and Interdisciplinary Relevance in Contemporary Research

Sodium oxalate (B1200264) (Na₂C₂O₄), the sodium salt of oxalic acid, is a versatile compound with significant relevance across multiple scientific and industrial fields. wikipedia.orgchemiis.com Its importance stems from its function as a reducing agent, a chelating agent, and a primary standard in analytical chemistry. chemiis.comvinipul.comnih.gov The compound's ability to form stable complexes with metal ions makes it crucial in industrial processes like metallurgy and textile manufacturing. chemimpex.comprocurementresource.com In biochemistry and medicine, research involving sodium oxalate is pivotal for understanding the mechanisms of kidney stone formation, as calcium oxalate is the primary component of most kidney stones. chemimpex.comnih.govfrontiersin.org Furthermore, its presence as a byproduct in industrial processes, such as the Bayer process for alumina (B75360) production, drives research into its environmental fate and remediation. researchgate.netnih.gov Emerging research is also exploring novel applications in areas like energy storage, highlighting its continuing importance in materials science. rsc.orgdatainsightsmarket.com

Overview of Foundational Research Areas

Foundational research on sodium oxalate is concentrated in several key areas. A primary focus is its application in analytical chemistry, where it serves as a highly reliable primary standard for the standardization of potassium permanganate (B83412) solutions in redox titrations. wikipedia.orgyoutube.com Another significant area is its role in industrial chemistry, particularly in the textile and leather industries for dyeing, bleaching, and tanning processes, and in metallurgy for the purification and processing of metals. chemiis.comnih.govprocurementresource.com Research also extensively covers its synthesis and chemical behaviors, including its decomposition at high temperatures. wikipedia.orgsciencemadness.org In the biological sciences, a major research thrust is its involvement in biomineralization, specifically the pathological formation of calcium oxalate kidney stones. nih.govresearchgate.netdntb.gov.ua Environmental science studies focus on its occurrence and degradation, especially in industrial effluents. oup.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H2NaO4+ B148030 sodium oxalic acid CAS No. 62-76-0

Properties

CAS No.

62-76-0

Molecular Formula

C2H2NaO4+

Molecular Weight

113.02 g/mol

IUPAC Name

sodium oxalic acid

InChI

InChI=1S/C2H2O4.Na/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+1

InChI Key

UJRAXLUXHBUNDO-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(=O)[O-])[O-].[Na+].[Na+]

density

2.27 at 68 °F (USCG, 1999)

Other CAS No.

62-76-0
15248-76-7

physical_description

Sodium oxalate is an odorless white solid. Sinks and mixes slowly with water. (USCG, 1999)

Pictograms

Irritant

Synonyms

Acid, Oxalic
Aluminum Oxalate
Ammonium Oxalate
Chromium (2+) Oxalate
Chromium (3+) Oxalate (3:2)
Chromium Oxalate
Diammonium Oxalate
Dilithium Oxalate
Dipotassium Oxalate
Disodium Oxalate
Ferric Oxalate
Iron (2+) Oxalate (1:1)
Iron (3+) Oxalate
Iron Oxalate
Magnesium Oxalate
Magnesium Oxalate (1:1)
Manganese (2+) Oxalate (1:1)
Monoammonium Oxalate
Monohydrogen Monopotassium Oxalate
Monopotassium Oxalate
Monosodium Oxalate
Oxalate, Aluminum
Oxalate, Chromium
Oxalate, Diammonium
Oxalate, Dilithium
Oxalate, Dipotassium
Oxalate, Disodium
Oxalate, Ferric
Oxalate, Iron
Oxalate, Magnesium
Oxalate, Monoammonium
Oxalate, Monohydrogen Monopotassium
Oxalate, Monopotassium
Oxalate, Monosodium
Oxalate, Potassium
Oxalate, Potassium Chromium
Oxalate, Sodium
Oxalic Acid
Potassium Chromium Oxalate
Potassium Oxalate
Potassium Oxalate (2:1)
Sodium Oxalate

Origin of Product

United States

Advanced Synthesis Methodologies and Precursor Chemistry of Sodium Oxalate

Controlled Crystallization Techniques for Sodium Oxalate (B1200264) Production

Controlled crystallization techniques are essential for obtaining sodium oxalate crystals with desired morphology and size. These methods involve carefully managing the conditions under which crystals form from a solution or melt.

Slow Evaporation Solution Growth Approaches

Slow evaporation from aqueous solutions is a common technique employed for growing sodium oxalate crystals. This method relies on the gradual removal of solvent, leading to supersaturation and subsequent crystal nucleation and growth. Studies have reported the growth of sodium oxalate single crystals using this approach from aqueous solutions. nih.govresearchgate.net The resulting crystals can be characterized by techniques such as Fourier transform infrared (FT-IR) and FT-Raman spectroscopy to identify functional groups. nih.govresearchgate.net Analysis of the grown crystals can also include UV-visible spectral analysis to determine properties like the cut-off wavelength. nih.govresearchgate.net

Research indicates that sodium oxalate crystals grown by slow evaporation from aqueous solution can exhibit elongated prismatic shapes with well-developed {110} faces and less developed {001} faces. ru.nl Twinning is a characteristic often observed in sodium oxalate crystals grown from aqueous solutions, predominantly as {200} interpenetration twins. ru.nl

Gel Growth Methodologies

Gel growth is another methodology utilized for the crystallization of sodium oxalate, particularly for obtaining single crystals. This technique involves the diffusion of reactants through a gel medium, which allows for slow and controlled crystal growth, often mimicking crystallization processes in biological systems. ias.ac.inresearchgate.net Single crystals of sodium oxalate grown by the gel method are typically colorless, transparent, and prismatic. ias.ac.inresearchgate.net

In the single diffusion gel growth technique, a sodium metasilicate (B1246114) solution is often acidified and allowed to set into a gel. ias.ac.inscirp.org A solution of oxalic acid is then poured onto the set gel, and the diffusion of reactants leads to crystal formation within the gel matrix over several days. ias.ac.inscirp.org This method is considered suitable for growing well-developed and transparent crystals of pure metal oxalates due to the controlled diffusion process. scirp.org Characterization of gel-grown crystals can include thermogravimetric analysis, FT-IR spectroscopy, and dielectric response studies. ias.ac.inresearchgate.net

Effects of Solution Parameters on Crystal Growth Kinetics

The kinetics of sodium oxalate crystal growth are significantly influenced by various solution parameters, including temperature and supersaturation. Studies employing in situ optical microscopy and atomic force microscopy (AFM) have investigated the effects of these parameters on the growth rate of specific crystal faces, such as the {001} and {200} faces. researchgate.netunicamp.br

Research has shown that the averaged growth of sodium oxalate can follow a roughly second-order rate law in both water and caustic solutions. unicamp.br The activation energy associated with this growth is suggestive of integration-controlled growth. unicamp.br It has also been observed that growth rates can vary on different crystal faces. unicamp.br For instance, studies have reported different growth orders for the {001} and {200} faces, with the {001} faces exhibiting a growth order significantly larger than typically expected for theoretical growth mechanisms. unicamp.br

The presence of additives in the solution can also profoundly affect sodium oxalate crystal growth and morphology. For example, polyacrylic acids (PAA) with different molecular weights have been shown to significantly modify the shape of Na₂C₂O₄ crystals in highly alkaline solutions, leading to the formation of rods, bundles, flower-like structures, and spherulites. researchgate.net The mechanisms of these shape changes are attributed to PAA adsorption on the crystal surfaces and their subsequent incorporation into the crystal matrix, which can inhibit step train growth and nuclei propagation. researchgate.net

In Situ Observational Techniques for Crystal Growth Dynamics

In situ observational techniques provide valuable insights into the real-time dynamics of sodium oxalate crystal growth. Techniques such as in situ optical microscopy and atomic force microscopy (AFM) allow researchers to monitor crystal growth at a microscopic level, observing processes like step spreading and nucleation on specific crystal faces. researchgate.netunicamp.br

In situ AFM has been employed to image the {001} and {200} faces of growing sodium oxalate crystals at low supersaturation and room temperature, revealing step spreading and apparent nucleation. researchgate.netunicamp.br These observations can support suggestions of multiple growth mechanisms acting simultaneously. researchgate.netunicamp.br In situ studies have also revealed growth rate dispersion under various experimental conditions. researchgate.netunicamp.br Furthermore, in situ AFM has been used to study the heterogeneous nucleation and growth of sodium oxalate on surfaces like industrial gibbsite in alkaline solutions, showing the formation of three-dimensional islands and their orientation relative to the substrate. uq.edu.au

Novel Precursor Pathways and Process Optimization for Sodium Oxalate

Beyond crystallization techniques, research also focuses on optimizing the chemical synthesis of sodium oxalate, exploring novel precursor pathways to improve efficiency and yield.

Thermal Decomposition of Sodium Formate (B1220265) for Sodium Oxalate Synthesis

The thermal decomposition of sodium formate (HCOONa) is a significant precursor pathway for the synthesis of sodium oxalate. This reaction typically involves heating sodium formate to elevated temperatures, leading to its decomposition into sodium oxalate, hydrogen gas, and sometimes carbon dioxide. researchgate.netjiuanchemical.comvedantu.com The general chemical equation for the decomposition of sodium formate to sodium oxalate is: 2 HCOONa → Na₂C₂O₄ + H₂. jiuanchemical.com

Studies on the thermal decomposition of sodium formate have investigated the effects of various parameters on the yield of sodium oxalate, including heating rate and maximum temperature. researchgate.netvedantu.com It has been shown that heating sodium formate rapidly to a temperature between 400°C and 420°C can maximize the yield of sodium oxalate, while overheating can lead to the decomposition of the product. researchgate.netvedantu.com The decomposition typically begins at temperatures around 360°C and accelerates as the temperature rises. jiuanchemical.com

The presence of catalysts and other additives can influence the decomposition process. For instance, the addition of sodium borohydride (B1222165) or sodium hydroxide (B78521) has been shown to increase the oxalate yield. akjournals.com Conversely, the presence of carbon dioxide and oxygen can retard sodium oxalate formation. akjournals.com Carrying out the thermal decomposition in a vacuum can also lead to high yields of oxalate. akjournals.com

Different approaches exist for conducting the thermal decomposition of sodium formate. One method involves heating solid sodium formate directly using superheated steam as a heat carrier in a jet pump and mixer, allowing for rapid heating and quick skipping of potential side reactions. google.com The product is then rapidly cooled in a cyclone separator to prevent its decomposition. google.com This process can enable continuous production and improve yield. google.com

Research into the mechanism of sodium formate decomposition suggests a dehydrogenative coupling of formate anions. researchgate.netchemrxiv.org This reaction is promoted by base catalysts, with alkali metal hydroxides and hydrides showing efficiency. chemrxiv.orgfrontiersin.org Computational studies, such as Density Functional Theory (DFT) calculations, are employed to understand the reaction mechanism and the effect of different alkali metal cations on the process. chemrxiv.orgfrontiersin.org

Here is a data table summarizing some findings related to the thermal decomposition of sodium formate:

ParameterEffect on Sodium Oxalate YieldNotesSource
Heating RateHigher rate increases yieldRapid heating to 400-420°C is optimal. researchgate.netvedantu.com
Maximum TemperatureOptimal range 400-420°COverheating above 440°C can cause sodium oxalate decomposition. researchgate.net researchgate.netvedantu.com
AtmosphereInert (N₂, H₂) favors yieldCO₂ and O₂ retard formation. Vacuum can achieve 100% yield. akjournals.com
AdditivesNaOH, NaBH₄ increase yieldAddition of carbonate can decrease yield. akjournals.com

This table highlights the sensitivity of the thermal decomposition of sodium formate to reaction conditions, underscoring the importance of process optimization for maximizing sodium oxalate production.

Utilization of Sustainable Sources for Sodium Oxalate Precursors

The increasing focus on sustainability in chemical manufacturing has led to the exploration of renewable and abundant sources for chemical precursors. For sodium oxalate, this involves looking for sustainable ways to obtain oxalic acid or sodium formate.

One promising avenue is the utilization of biomass and agricultural waste as feedstocks for producing oxalic acid precursors. Plants naturally contain oxalates, and some, like spinach and rhubarb, are particularly rich in these compounds nih.gov. While direct extraction from these sources might not always be economically viable for large-scale industrial production, the conversion of biomass-derived carbohydrates into oxalic acid through fermentation or chemical oxidation presents a potential sustainable route acs.org.

Another innovative approach involves utilizing waste materials from other industrial processes. Crude sodium oxalate is a byproduct of the Bayer process, used in alumina (B75360) production google.comresearchgate.net. This crude material contains impurities, including metal ions google.com. Processes involving ion exchange resins have been developed to treat this crude sodium oxalate waste, converting it into industrially useful oxalic acid, sodium hydrogen oxalate, or mixtures thereof while simultaneously removing metallic impurities google.com. This method offers a sustainable way to valorize a waste stream and obtain precursors for sodium oxalate synthesis google.com.

Furthermore, research is exploring the direct synthesis of sodium oxalate from carbon dioxide (CO₂) as a feedstock. One proposed environmentally friendly process involves a three-step method: capturing CO₂ using a hydroxide, hydrogenating the resulting bicarbonate to formate, and then heating the formate to form oxalate scispace.com. This approach directly utilizes a greenhouse gas as a raw material, aligning with principles of carbon capture and utilization scispace.com.

Sea salt, an abundant and inexpensive resource, is also being investigated as a sustainable source for sodium ions in the preparation of sodium-based battery materials, including sodium oxalate as a precursor aip.org. A simple and eco-friendly crystallization process has been demonstrated to convert sea salt into crystalline sodium oxalate, which can then be used as a sodium source in the synthesis of cathode materials aip.org.

Industrial Process Design and Optimization for Sodium Oxalate Manufacturing

Industrial production of sodium oxalate primarily relies on the reaction between oxalic acid and sodium hydroxide procurementresource.com. This process involves several key steps: reaction, separation, purification, and drying to obtain the pure final product procurementresource.com.

Optimizing industrial sodium oxalate manufacturing processes focuses on improving efficiency, yield, purity, and cost-effectiveness. Key aspects of process design and optimization include:

Raw Material Control: Ensuring the purity and consistent quality of raw materials like oxalic acid and sodium hydroxide is crucial for producing high-purity sodium oxalate procurementresource.com.

Reaction Parameter Optimization: Controlling parameters such as temperature, concentration, and reaction time during the neutralization reaction can significantly impact yield and product characteristics.

Crystallization and Separation: Efficient crystallization and solid-liquid separation techniques are essential for isolating sodium oxalate from the reaction mixture. Methods like filtration are commonly employed google.com. Optimization in this area can involve studying factors affecting crystal size and morphology researchgate.net.

Purification: Impurities can affect the quality of the final product. Purification steps, such as recrystallization or ion exchange, are employed to achieve the desired purity levels benchchem.comgoogle.com. For instance, ion exchange has been shown to be effective in removing metallic impurities from crude sodium oxalate google.com.

Drying: Proper drying methods are necessary to obtain anhydrous sodium oxalate with the desired moisture content wikipedia.org.

Waste Stream Management: Industrial processes generate waste streams. Efficient management and potential valorization of these streams, such as treating crude sodium oxalate from the Bayer process, are important for economic and environmental sustainability google.com.

Energy Efficiency: Minimizing energy consumption throughout the manufacturing process, particularly in evaporation and drying steps, is a key optimization goal.

Research into optimizing specific aspects of oxalate processing, such as crystallization behavior, has shown that parameters like seed crystal addition, caustic soda concentration, reaction time, and even the application of ultrasonic energy can influence the removal rate and purity of precipitated sodium oxalate researchgate.net. For example, the use of ultrasonic treatment has been reported to increase the removal rate of sodium oxalate and promote favorable morphological evolution of the crystals researchgate.net.

Process optimization models are applied in industrial settings to improve yields and throughput. Studies in alumina refineries, where sodium oxalate removal from Bayer liquor is critical, have demonstrated that process adjustments based on optimization models can lead to significant increases in attained yields icsoba.org. Factors like maximizing precipitation yields and optimizing the flow of supersaturated liquor are key to increasing sodium oxalate removal capacity icsoba.org.

The industrial preparation of oxalic acid, a key precursor, also involves optimized processes like the sodium formate synthesis route, which requires careful control of synthesis, dehydrogenation, and purification steps to manage impurities researchgate.net.

Spectroscopic, Structural, and Computational Characterization of Sodium Oxalate

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and FT-Raman techniques, is crucial for identifying the functional groups present in sodium oxalate (B1200264) and understanding their vibrational modes.

FTIR spectroscopy is widely used to confirm the presence of the oxalate group (C₂O₄²⁻) in sodium oxalate crystals researchgate.netscirp.orgscirp.org. Analysis of FTIR spectra allows for the identification of characteristic stretching and bending vibrations associated with the C-C, C=O, and C-O bonds within the oxalate anion researchgate.net. Studies on sodium oxalate crystals have distinctly detected these prominent functional groups using FTIR analysis nih.gov. Additionally, FTIR can reveal the presence of water of crystallization and metal-oxygen bonds in oxalate-containing crystals researchgate.net. For instance, the stretching vibration of O-H bonds indicates the presence of water, while bands around 540 cm⁻¹ are assigned to M-O (metal-oxygen) bonds, verifying the formation of ionic bonding researchgate.net. The C=O stretching vibration in disodium (B8443419) oxalate typically appears as broad bands around 1625 cm⁻¹ researchgate.net.

FT-Raman spectroscopy provides complementary information to FTIR for studying the vibrational modes of sodium oxalate nih.govwalisongo.ac.id. Both techniques are effective in identifying the prominent functional groups within sodium oxalate crystals nih.gov. Raman spectroscopy is particularly useful for detecting oxalates csic.es. Studies comparing the Raman spectra of sodium oxalate with other alkali metal oxalates have shown characteristic differences and revealed that several vibrational bands of the oxalate anion are sensitive to the cation, shifting to lower wavenumbers as the cation mass increases capes.gov.br. Experimental and theoretical FT-Raman spectra of sodium oxalate have been compared, showing good agreement researchgate.net.

Electronic and Optical Properties Investigation

The electronic and optical properties of sodium oxalate are investigated using techniques like UV-Vis spectroscopy, which helps in understanding its behavior under electromagnetic radiation and determining its band gap.

UV-Vis spectral analysis is employed to study the absorption characteristics of sodium oxalate. For sodium oxalate crystals, UV-Vis studies have been conducted to measure the cut-off wavelength nih.gov. The absorption peak of sodium oxalate solutions is typically observed near 214 nm semanticscholar.org. UV-Vis spectroscopy is also used in analytical methods for oxalate quantification, often with measurements made at wavelengths around 210 nm, considering the maximum absorbance of analytes mdpi.com.

The optical properties of sodium oxalate crystals are relevant for potential optoelectronic applications scirp.org. UV-Vis spectral studies are used to determine the optical band gap energy of oxalate-containing crystals scirp.orgscirp.orgresearchgate.net. For sodium mixed cadmium oxalate crystals, an absorption peak at 224.64 nm was used to determine the energy gap scirp.orgscirp.org. The band gap energy is an important parameter that indicates whether a material is an insulator or a semiconductor and its transparency in the visible region researchgate.net. While specific band gap values for pure sodium oxalate from the search results are limited, studies on related metal oxalates and mixed crystals indicate wide band gaps, suggesting insulating behavior and transparency in the visible light region scirp.orgresearchgate.net. Computational studies using DFT can also be used to investigate the electronic structure and band gap of materials mdpi.com.

Advanced Structural and Morphological Characterization

Advanced techniques are used to determine the crystal structure and examine the surface morphology of sodium oxalate.

Sodium oxalate crystallizes in a monoclinic structure with the space group P2₁/a or P2₁/c wikipedia.orgwebmineral.compsu.eduacs.orgcrystallography.net. X-ray diffraction (XRD), particularly powder X-ray diffraction (PXRD), is a primary method for determining the crystalline nature and crystal system of sodium oxalate scirp.orgscirp.org. Experimental XRD studies have determined the lattice parameters for sodium oxalate crystallography.net. The structure consists of isolated planar oxalate fragments coordinating sodium atoms csic.esacs.org. Sodium atoms are typically surrounded by six oxygen atoms from oxalate groups, displaying octahedral coordination csic.es. High-pressure XRD studies have also investigated the effect of hydrostatic pressure on the crystal structure of sodium oxalate, observing an isosymmetric phase transition at around 3.8 GPa psu.eduresearchgate.net.

Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FESEM) are used to characterize the morphology and surface features of sodium oxalate crystals researchgate.netscirp.orgscirp.orgsrru.ac.th. SEM images can reveal the shape and size of the crystals, which can be influenced by factors such as supersaturation and the presence of additives researchgate.netresearchgate.netwjygy.com.cn. For example, sodium oxalate crystals can exhibit needle shapes researchgate.netresearchgate.net. Energy Dispersive X-ray (EDX) analysis, often coupled with SEM or FESEM, is used to identify the elemental composition of the crystals researchgate.netscirp.orgscirp.org.

Scanning Electron Microscopy (SEM) for Crystal Morphology and Particle Analysis

SEM is utilized to observe the morphology and size of sodium oxalate crystals. Studies have shown that sodium oxalate crystals precipitating from certain solutions can form fine needle-shaped structures, typically less than 15 microns in length. aqw.com.au However, in the presence of crystal growth modifier (CGM) additives, significant changes in morphology can occur, leading to the formation of large multicrystals or "clusters" that can be as large as 400 microns in diameter. aqw.com.au SEM images can reveal the shape changes of sodium oxalate crystals in different environments, such as alkaline solutions and in the presence of additives like polyacrylic acids (PAA). researchgate.net SEM is also used to characterize sodium oxalate and its decomposed products after thermal transformation. akjournals.comakjournals.com

X-ray Diffraction (XRD) for Crystalline Structure and Decomposed Products

X-ray Diffraction (XRD) is a crucial technique for determining the crystalline structure of sodium oxalate and identifying products formed during its decomposition. Sodium oxalate at room temperature exhibits a monoclinic crystal structure. wikipedia.orgacs.org Studies on the thermal decomposition of sodium oxalate using XRD have shown that upon heating, the sodium oxalate structure collapses. researchgate.net Above approximately 500 °C, sodium carbonate (Na₂CO₃) is formed as a decomposition product, which can be identified by its characteristic XRD pattern. researchgate.netresearchgate.net The thermal transformation of Na₂C₂O₄ and its decomposed product have been characterized using XRD. akjournals.comakjournals.com In situ high-temperature XRD measurements can track the crystal structure changes during thermal decomposition. theiet.org

Atomic Force Microscopy (AFM) for Surface Microtopography and Growth Mechanisms

Atomic Force Microscopy (AFM) provides insights into the surface microtopography and growth mechanisms of sodium oxalate crystals at a nanoscale level. In situ AFM studies on growing sodium oxalate crystals have been conducted to observe the growth on specific crystal faces, such as the {001} and {200} faces. researchgate.net These studies have revealed step spreading and apparent nucleation events at low supersaturation. researchgate.net AFM can visualize the generation of molecular steps from screw dislocation outcrops on crystal surfaces during growth. mdpi.com In the context of the Bayer process, in situ AFM has been used to investigate the nucleation and growth of sodium oxalate on gibbsite surfaces, revealing a layer-by-layer growth mechanism on the {110} face of sodium oxalate. researchgate.net AFM can also show the formation of 2D islands and the inclusion of gibbsite crystallites into the bulk of sodium oxalate crystals through step growth. researchgate.net The microtopography of the phase interface of growing crystals can be exhibited as stepped surfaces, resulting from spiral dislocation or layer step flows depending on supersaturation. researchgate.net

Theoretical and Computational Chemistry for Sodium Oxalate Systems

Theoretical and computational chemistry methods, particularly Density Functional Theory (DFT), are employed to analyze the electronic, vibrational, and reactivity properties of sodium oxalate.

Density Functional Theory (DFT) for Electronic and Vibrational Properties

Density Functional Theory (DFT) is a widely used computational method to study the structural, vibrational, and electronic properties of molecules and crystals like sodium oxalate. researchgate.netnih.gov DFT calculations can predict bond lengths and angles, which can be compared with experimental data. researchgate.net For example, computed C-C, C-O distances, and O-C-C angles in the oxalate fragment show good agreement with experimental values. researchgate.netcsic.es DFT is used to calculate vibrational frequencies, which can be correlated with experimental FTIR and Raman spectra to identify functional groups and vibrational modes. researchgate.netnih.govresearchgate.netaip.org Theoretical quantum chemical computations have been performed using DFT with various basis sets to study the properties of sodium oxalate. researchgate.netnih.govresearchgate.net DFT can also be used to calculate thermodynamic functions like heat capacity, entropy, and enthalpy changes at different temperatures. researchgate.net

HOMO-LUMO Energy Analysis for Chemical Activity

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, known as HOMO-LUMO analysis, is used to understand the chemical activity and stability of a molecule. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. frontiersin.orgufc.br HOMO-LUMO energies can be used to determine global molecular reactivity descriptors such as ionization potential, electron affinity, electronegativity, hardness, softness, chemical potential, and electrophilicity index. researchgate.net For sodium oxalate, HOMO-LUMO energy analysis has been used to reveal its chemical activity. researchgate.netnih.gov The electron density distribution, particularly centered on local reactivity descriptors like Mulliken atomic charges and Fukui function, can be calculated to further describe the chemical reactivity. researchgate.netnih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to investigate the bonding characteristics, charge transfer interactions, and stability of a molecule. NBO analysis helps in understanding the delocalization of electron density between filled donor orbitals and empty acceptor orbitals, which contributes to the stability of the molecular system through hyperconjugative interactions. frontiersin.orgnih.gov The stabilization energy (E²) associated with these delocalized electron interactions can be determined from NBO analysis. frontiersin.org Larger E² values indicate more intensive interactions between electron donors and acceptors. nih.gov NBO analysis can also provide information about atomic charges and bond orders. nih.gov For sodium oxalate and related oxalate systems, NBO analysis has been employed to study the chemical significance and interactions within the molecule. researchgate.netnih.govrsc.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule. It provides insights into the molecule's reactivity by identifying regions likely to be attacked by electrophiles (electron-deficient species) or nucleophiles (electron-rich species). The MEP surface displays regions of negative electrostatic potential (typically colored red), indicating areas with an excess of electrons, and regions of positive electrostatic potential (typically colored blue), indicating areas with a deficiency of electrons.

For sodium oxalate, computational studies utilizing Density Functional Theory (DFT) have been employed to analyze its electronic properties, including MEP mapping. These studies help in understanding the chemical significance of the molecule and predicting its reactive sites. The MEP map can reveal the distribution of electron density, which is crucial for understanding how the molecule interacts with other chemical species. Regions with the most negative electrostatic potential are typically associated with electronegative atoms, such as oxygen in the oxalate anion, which are prone to electrophilic attack. Conversely, regions with positive electrostatic potential may indicate sites for nucleophilic attack or areas involved in hydrogen bonding or other non-covalent interactions.

Topology and Fukui Function Descriptors for Chemical Reactivity

Topology analysis and Fukui function descriptors are computational tools derived from conceptual Density Functional Theory (DFT) that provide quantitative insights into the chemical reactivity of molecules.

Topology analysis, often utilizing techniques like the Quantum Theory of Atoms in Molecules (AIM), helps to analyze the electron density distribution, identify bond critical points, and understand the nature of chemical bonds and non-covalent interactions within the sodium oxalate structure. This analysis can reveal details about the bonding between the sodium cations and the oxalate anion, as well as intramolecular interactions within the oxalate ion itself.

Fukui functions, also known as frontier orbital densities, are local reactivity descriptors that indicate the sites within a molecule that are most susceptible to attack by different types of reagents. Specifically:

f⁺ (for electrophilic attack) indicates regions where the molecule is most likely to accept electrons.

f⁻ (for nucleophilic attack) indicates regions where the molecule is most likely to donate electrons.

f⁰ (for radical attack) indicates regions where the molecule is most likely to participate in radical reactions.

Computational studies on sodium oxalate have calculated Fukui functions to describe its chemical reactivity. researchgate.netnih.govresearchgate.net These calculations, often performed using DFT methods, determine the electron density centered on local reactivity descriptors like Mulliken atomic charges and Fukui function values. researchgate.netnih.govresearchgate.net By analyzing these descriptors, researchers can identify the atoms or regions within the sodium oxalate molecule that are most likely to be involved in chemical reactions. researchgate.netnih.govresearchgate.net The chemical activity of the sodium oxalate molecule can also be revealed by analyzing HOMO-LUMO energies, which are related to the molecule's ability to donate or accept electrons. researchgate.netnih.gov

Magnetic Resonance Spectroscopy Applications

Magnetic Resonance Spectroscopy (MRS) techniques, such as Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR), are valuable tools for investigating the structural and electronic properties of materials. While NMR is primarily used for studying nuclei with non-zero spin, EPR is specifically used to study species with unpaired electrons, such as paramagnetic ions or radicals.

Studies involving magnetic resonance have been conducted on oxalates, including investigations into the structure of water in hydrate (B1144303) crystals using NMR. acs.org Furthermore, techniques like Signal Amplification By Reversible Exchange (SABRE) have been explored for hyperpolarization of oxalates, although achieving ¹³C polarization for sodium oxalate using this specific method has presented challenges in some studies. rsc.orgwhiterose.ac.uk

Electron Paramagnetic Resonance (EPR) Studies of Doped Sodium Oxalate Single Crystals

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic centers in solid materials. EPR studies of doped single crystals of sodium oxalate or related compounds provide detailed information about the local environment, symmetry, and electronic structure of the dopant ions.

While direct EPR studies of doped sodium oxalate (Na₂C₂O₄) single crystals are less commonly reported in the provided search results compared to related oxalate compounds, studies on doped sodium hydrogen oxalate monohydrate (NaHC₂O₄·H₂O) single crystals offer relevant insights into how paramagnetic ions substitute within oxalate lattices and the information obtainable from such experiments.

For instance, EPR studies of Cu²⁺ doped sodium hydrogen oxalate monohydrate single crystals have been conducted. tandfonline.comtandfonline.comresearcher.lifewu.ac.th These studies revealed that the Cu²⁺ ion substitutes for the monovalent Na⁺ cation, with a monovalent vacancy likely compensating the charge imbalance. tandfonline.comtandfonline.com The angular variation of the EPR spectra allowed for the determination of spin Hamiltonian parameters, which in turn provided information about the site symmetry around the Cu²⁺ ion and the construction of its ground state wave function. tandfonline.comtandfonline.com In the case of Cu²⁺ doped sodium hydrogen oxalate monohydrate, the crystal symmetry is triclinic, and typically only one site is observed in the EPR spectra in three perpendicular axes. tandfonline.comtandfonline.com

Similar EPR studies have also been performed on VO²⁺ doped sodium hydrogen oxalate monohydrate single crystals. researcher.lifenih.gov These investigations showed that VO²⁺ ions also substitute for Na⁺ ions, resulting in magnetically inequivalent sites. nih.gov Analysis of the EPR spectra provided spin Hamiltonian parameters and molecular orbital coefficients, indicating that the crystalline field around the VO²⁺ ion is nearly axial. nih.gov

These studies on doped sodium hydrogen oxalate monohydrate single crystals demonstrate the utility of EPR spectroscopy in probing the incorporation, local environment, and electronic state of paramagnetic impurities within oxalate crystal structures, providing valuable data for understanding the solid-state properties of these materials.

Reaction Kinetics and Mechanisms Involving Sodium Oxalate

Redox Chemistry and Reaction Pathways

Sodium oxalate (B1200264) serves as a notable reducing agent, a property that defines its function in many chemical procedures. wikipedia.orgmade-in-china.comnih.govebi.ac.uk Its redox chemistry is most prominently featured in its reaction with strong oxidizing agents like potassium permanganate (B83412).

Sodium oxalate is a primary standard substance used for the standardization of potassium permanganate (KMnO₄) solutions. wikipedia.orgguidechem.comamazonaws.com The reaction between permanganate and oxalate is kinetically complex, proceeding through multiple steps and involving manganese in various oxidation states. nist.gov

The titration is typically performed in a hot acidic solution, usually with sulfuric acid, to ensure the reaction proceeds at a practical rate. amazonaws.comnih.gov It is recommended that the temperature of the titration mixture be maintained above 60°C. wikipedia.orgsciencemadness.org The reaction is known to be autocatalytic, where the manganese(II) ions (Mn²⁺) produced during the reaction catalyze the subsequent reaction between permanganate and oxalic acid. wikipedia.orgsciencemadness.org

The kinetics of this standardization are sensitive to several factors, including temperature, acidity, and the rate at which the permanganate solution is added. nist.gov For instance, a slower rate of permanganate addition can result in a slightly higher measured concentration (titer). nist.gov A modified procedure that yields highly accurate results involves adding 90-95% of the permanganate solution to the acidified sodium oxalate solution at a temperature of 25 to 30°C. nist.gov The solution is then allowed to stand until the pink color disappears before being heated to 55 to 60°C, after which the titration is completed. nist.gov The endpoint can be determined visually by the persistence of a faint pink color or more precisely through potentiometric titration. nist.govacs.org Atmospheric oxygen can also play a role by potentially forming hydrogen peroxide, which would then react with the permanganate. nist.gov

ParameterCondition/FactorEffect on Kinetics and Standardization
Temperature Titration mixture heated to >60°CEnsures a rapid reaction rate. wikipedia.orgsciencemadness.org
Acidity Performed in sulfuric acid (H₂SO₄) mediumH⁺ ions are required for the reaction to proceed. nih.govquora.com
Catalyst Mn²⁺ ionsThe product Mn²⁺ acts as an autocatalyst, increasing the reaction rate as the titration progresses. wikipedia.orgsciencemadness.org
Rate of Titrant Addition Slow (e.g., 10 ml/min) vs. Fast (e.g., 20 ml/min)Slower addition can lead to a slightly higher calculated titer for the permanganate solution. nist.gov
Initial Titration Temperature Modified procedure: start at 25-30°C, then heat to 55-60°CYields highly accurate and reproducible results. nist.gov

The fundamental redox process in the reaction with permanganate involves the oxidation of the oxalate anion (C₂O₄²⁻) to carbon dioxide (CO₂) and the reduction of the permanganate anion (MnO₄⁻) to manganese(II) ions (Mn²⁺) in an acidic medium. quora.comyoutube.comquora.com

The process can be understood by examining the half-reactions:

Oxidation: C₂O₄²⁻ → 2CO₂ + 2e⁻ doubtnut.com

Reduction: MnO₄⁻ + 8H⁺ + 5e⁻ → Mn²⁺ + 4H₂O doubtnut.com

The primary analytical application of sodium oxalate as a reducing agent is in the standardization of potassium permanganate solutions, a cornerstone of volumetric analysis. wikipedia.orgguidechem.comamazonaws.comacs.org Its ability to be prepared in high purity and its stability make it an excellent primary standard. nist.gov

Beyond this, its reducing properties are utilized in various other contexts. For example, it can be used to remove calcium ions (Ca²⁺) from solutions, such as blood plasma, by precipitating insoluble calcium oxalate, which prevents clotting. wikipedia.org In industrial chemical synthesis, sodium oxalate serves as an intermediate in the production of oxalic acid. made-in-china.comguidechem.com It also finds application as a masking agent in leather processing and in textile finishing. made-in-china.comguidechem.com

Precipitation Kinetics and Control

The precipitation of sodium oxalate from solution is a critical consideration in several industrial processes, most notably in the Bayer process for alumina (B75360) refining. The kinetics of nucleation and crystal growth, along with the influence of external factors, determine the physical properties and process impact of the precipitated solid.

The crystallization of sodium oxalate has been investigated using advanced techniques such as in-situ atomic force microscopy (AFM) and optical microscopy. unicamp.br These studies reveal that the crystal growth from aqueous solutions is a complex process. unicamp.br Bulk crystallization experiments have shown that the average growth kinetics can be approximated by a second-order rate law. unicamp.br

The dynamics of sodium oxalate precipitation are highly sensitive to the chemical environment. researchgate.netresearchgate.net In the industrial Bayer process, sodium oxalate is considered a significant impurity that precipitates from the process liquor, leading to operational challenges such as reduced product quality and equipment fouling. nih.govru.nlecolab.com

Several factors influence its precipitation:

Temperature: The solubility of sodium oxalate increases with increasing temperature. osti.govunicamp.br A review of available data showed a nearly linear relationship, with solubility increasing by approximately 0.0027 mol/kg per Kelvin. unicamp.br

Common Ion Effect: The solubility is markedly decreased by an increase in the total sodium ion concentration in the solution. researchgate.net This common ion effect is a dominant factor in its precipitation from concentrated sodium-rich liquors. researchgate.net

Solution Composition and Impurities: High concentrations of sodium hydroxide (B78521) have a dramatic effect, leading to a reduction in the size of the precipitated sodium oxalate crystals. researchgate.netresearchgate.net Other impurities, such as organic surfactants present in industrial liquors, can alter the crystal habit, often leading to the formation of undesirable needle-shaped crystals. researchgate.netresearchgate.netecolab.com Conversely, certain electrolytes like ammonium (B1175870) sulfate (B86663) have been shown to increase the solubility of sodium oxalate, a phenomenon known as the "salting-in" effect. researchgate.net

To manage these effects, particularly in alumina refining, chemical additives known as Crystal Growth Modifiers (CGMs) are often employed. ecolab.com These additives are designed to control the precipitation process, preventing the formation of needle-like crystals and promoting the growth of a more manageable "ball" morphology. ecolab.com

FactorInfluence on Precipitation Dynamics
Temperature Solubility increases with increasing temperature. osti.govunicamp.br
Sodium Ion Concentration Increased [Na⁺] significantly decreases solubility due to the common ion effect. researchgate.net
Sodium Hydroxide Concentration High [NaOH] reduces the size of the resulting crystals. researchgate.netresearchgate.net
Organic Impurities (e.g., surfactants) Can alter crystal habit, often promoting the formation of needle-like crystals. researchgate.netresearchgate.net
Crystal Growth Modifiers (CGMs) Used industrially to control crystal morphology, favoring "ball" growth over needles. ecolab.com
Ammonium Sulfate Can increase the solubility of sodium oxalate ("salting-in"). researchgate.net

Thermal Decomposition Kinetics and Thermodynamics

The thermal decomposition of sodium oxalate has been investigated using non-isothermal thermogravimetric (TG) analysis, where the sample is heated at a constant rate. akjournals.com By performing these experiments at multiple heating rates (e.g., 15, 20, 30, and 40 K/min), kinetic parameters can be determined without assuming a specific reaction model beforehand. akjournals.com

Iso-conversional methods, such as the Ozawa and the Kissinger–Akahira–Sunose (KAS) methods, are commonly applied to the TG data to calculate the activation energy (Ea) of the decomposition process as a function of the conversion fraction (α). akjournals.comresearchgate.net Studies have shown that the activation energy for sodium oxalate decomposition is not constant but decreases as the decomposition progresses. This variation indicates that the thermal transformation is a complex, multi-step process rather than a single elementary reaction. akjournals.com

The Liqing–Donghua method, when applied to the data, has suggested that the most probable reaction mechanism can be described by a 'cylindrical symmetry' model (R2 or F1/2), which falls under the phase boundary reaction mechanism category. akjournals.com

Table 1: Non-Isothermal Kinetic Analysis Methods

MethodDescriptionApplication to Sodium Oxalate
Ozawa Method An iso-conversional method that uses data from multiple heating rates to determine activation energy without assuming a reaction model.Used to study the non-isothermal kinetics of Na₂C₂O₄ decomposition. akjournals.com
Kissinger–Akahira–Sunose (KAS) Method Another widely used iso-conversional method for calculating activation energy as a function of conversion.Applied to TG data to find consistent activation energies for Na₂C₂O₄ decomposition. akjournals.com
Liqing–Donghua Method A method used to estimate the most probable kinetic model or conversion function (g(α)).Indicated a phase boundary mechanism ('cylindrical symmetry') for the decomposition. akjournals.com

From the kinetic parameters obtained through non-isothermal analysis, thermodynamic functions of the activated complex can be evaluated using the Activated Complex Theory. These parameters provide deeper insight into the transition state of the decomposition reaction. The key thermodynamic parameters include:

Enthalpy of Activation (ΔH)*: Represents the heat required to form the activated complex.

Gibbs Free Energy of Activation (ΔG)*: Represents the energy barrier for the reaction to occur.

Entropy of Activation (ΔS)*: Reflects the degree of disorder of the activated complex compared to the reactants.

For the thermal decomposition of sodium oxalate, calculations based on experimental data have indicated that the process is a high-energy pathway, characterized by a hard mechanism. akjournals.com The positive values for ΔH* and ΔG* confirm the endothermic nature of the decomposition and the significant energy barrier that must be overcome.

The thermal decomposition of anhydrous sodium oxalate in an inert atmosphere, such as nitrogen, follows a well-defined pathway. The primary decomposition step involves the breakdown of sodium oxalate into sodium carbonate and carbon monoxide gas. researchgate.netnih.gov

The chemical equation for this reaction is: Na₂C₂O₄(s) → Na₂CO₃(s) + CO(g)

This decomposition begins at temperatures around 290°C, with the main reaction occurring at higher temperatures, approximately 575°C in a nitrogen atmosphere. researchgate.netnih.gov The process is observed as a single, distinct mass loss step in thermogravimetric analysis. researchgate.net The resulting solid product, sodium carbonate (Na₂CO₃), is stable until much higher temperatures, where it begins to decompose above 810°C. nih.gov

It is noted that when sodium formate (B1220265) (HCOONa) is heated, it first decomposes to form sodium oxalate, which then subsequently decomposes to sodium carbonate at temperatures above 440°C. researchgate.netbuct.edu.cn

Advanced Applications and Engineering of Sodium Oxalate Systems

Electrochemical Energy Storage Applications

The global push for sustainable energy has intensified research into alternatives to lithium-ion batteries, with sodium-ion batteries (SIBs) emerging as a promising candidate due to the natural abundance and low cost of sodium. researchgate.netscilit.comecolab.com Within this field, sodium oxalate (B1200264) has been identified as a key enabling material, addressing several critical challenges in SIB technology.

A significant hurdle in the practical application of sodium-ion full cells is the initial, irreversible loss of sodium ions during the formation of the solid electrolyte interphase (SEI) on the anode, typically made of hard carbon. createdigital.org.au This process consumes active sodium from the cathode, leading to reduced energy density and poor cycling stability. createdigital.org.auyoutube.com To counteract this, "sacrificial salts" are added to the cathode. These compounds decompose during the first charge, releasing extra sodium ions to compensate for those lost in SEI formation, without being part of the subsequent reversible cycling. createdigital.org.augoogle.com

Sodium oxalate has been proposed as a high-efficiency sacrificial reagent for this purpose. createdigital.org.au It possesses a high theoretical capacity of 400 mAh g⁻¹ and has demonstrated a capacity utilization as high as 99%. createdigital.org.au The use of sodium oxalate as a sodium reservoir helps to significantly improve the performance of full cells. For instance, in a full cell using a P2-Na₂/₃Ni₁/₃Mn₁/₃Ti₁/₃O₂ cathode and a hard carbon anode, the addition of sodium oxalate increased the capacity retention from 63% to 85% after 200 cycles. createdigital.org.au Similarly, other sodium-containing organic compounds like sodium citrate (B86180) and sodium mesoxalate have been explored for the same purpose, aiming to offset the initial sodium loss and boost the energy density of the full cell. iaea.orgosti.gov

Table 1: Impact of Sodium Oxalate as a Sacrificial Reagent on SIB Full-Cell Performance
Cell ConfigurationSacrificial SaltPerformance MetricValue (Without Salt)Value (With Salt)Reference
P2-Na₂/₃Ni₁/₃Mn₁/₃Ti₁/₃O₂ // Hard CarbonSodium Oxalate (Na₂C₂O₄)Capacity Retention (after 200 cycles)63%85% createdigital.org.au
P2-Na₂/₃Ni₁/₃Mn₁/₃Ti₁/₃O₂ // Hard CarbonSodium Oxalate (Na₂C₂O₄)Energy Density129.2 Wh kg⁻¹172.6 Wh kg⁻¹ createdigital.org.au
Na₃V₂(PO₄)₂F₃/rGO // Hard CarbonSodium CitrateEnergy Density Improvement-28.9% increase osti.gov
Na₃V₂O₂(PO₄)₂F@C // Biomass-Derived Hard CarbonSodium MesoxalateRate CapabilityPoorerOutstanding iaea.org

For a sacrificial salt to be effective, its electrochemical decomposition (oxidation) potential must occur within the charging voltage window of the positive electrode. google.com The natural oxidation potential of sodium oxalate is approximately 4.41 V, which can be too high for some cathode materials. createdigital.org.au However, research has demonstrated that this potential can be manipulated. By tuning the conductive additives mixed with the sodium oxalate in the cathode, its oxidation potential can be successfully lowered. For example, through the selection of specific conductive carbons, the oxidation potential of Na₂C₂O₄ was decreased from 4.41 V to 3.97 V, bringing it into a more practical range for SIB cathodes. createdigital.org.au

The underlying principle for this manipulation relates to the electronic inductive effect of polyanion groups like oxalate (C₂O₄)²⁻. google.com The strong binding of oxygen within these groups influences the electronic d-states of transition metal ions and, consequently, their redox potentials. google.com The electronegativity of the oxalate group is intermediate between sulfate (B86663) (SO₄)²⁻ and phosphate (B84403) (PO₄)³⁻, which allows it to produce redox potentials in a range comparable to widely used phosphate-based cathodes. google.comaqw.com.au Furthermore, studies on anhydrous iron (II) oxalate as an anode material show that its reaction potential is influenced by the insertion of sodium ions, which alters the electronic structure and reduces the material's band gap. mdpi.com This demonstrates that both composition and structural interactions are key levers for tuning the electrochemical potentials in oxalate-based battery systems.

Sodium oxalate serves as a fundamental precursor in the synthesis of various advanced materials for sodium-ion batteries. Its primary role is to provide a source of both sodium and the oxalate anion, which can be critical in forming complex cathode structures. Polyanionic compounds, which include phosphates, sulfates, and oxalates, are of significant interest as cathode materials due to their high structural stability. google.comnih.gov

While direct synthesis of a primary cathode from just sodium oxalate is less common, it is a key ingredient in creating more complex materials. For example, various oxalate-based cathodes such as Na₂Fe₂(C₂O₄)₃·2H₂O and Na₂Fe(C₂O₄)F₂ have been developed, where a sodium oxalate source would be integral to their synthesis. google.comaqw.com.au In other syntheses, such as for the Na₂Fe₀.₆Mn₀.₄PO₄F/C composite, oxalic acid is used as a carbon and oxalate source, but sodium oxalate could serve as the sodium and oxalate provider in similar solid-state reaction methods. psu.edu Its utility as a precursor is also evident in the formation of electrolyte salts like sodium difluoro(oxalato)borate (NaDFOB), which are synthesized from oxalate-containing precursors. p2infohouse.org

The electrolyte is a critical component of a battery, and safety is a major concern, as conventional carbonate-based electrolytes are flammable. researchgate.netacs.org Research into safer and better-performing electrolytes for SIBs has led to the development of oxalate-derived salts. Compounds like sodium difluoro(oxalato)borate (NaDFOB) and sodium bis(oxalato)borate (NaBOB) have emerged as highly promising electrolyte salts and additives. researchgate.nettue.nl

NaDFOB, which can be synthesized from the reaction of sodium oxalate with boron trifluoride etherate, offers excellent reversible capacity and high rate capability. p2infohouse.org It has good compatibility with various common solvents used in SIBs and, importantly, possesses good stability, generating no toxic or dangerous products when exposed to air and water. p2infohouse.org NaDFOB is also valued as an additive because it helps form a stable and effective SEI layer at the electrode-electrolyte interface, which is crucial for long-term battery performance. researchgate.nettue.nl Similarly, NaBOB is being investigated as an electrolyte with potentially higher thermal stability than the commonly used sodium hexafluorophosphate. tue.nl A groundbreaking one-step reaction method has been developed to synthesize a hybrid sodium salt based on NaODFB and NaBF₄, which, when used in an electrolyte, resulted in improved initial capacity, cycling stability, and kinetic performance in a high-voltage cathode system. researchgate.net

As sodium-ion batteries move closer to commercialization, a major challenge is to identify the most promising and sustainable materials. epa.gov This includes a thorough assessment of potential hazards and toxicity, in line with regulations like the EU Battery Regulation. epa.govresearchgate.net A comprehensive screening of SIB materials involves perspectives such as hazard traffic lights (HTL), total hazard points (THP), and human toxicity potential (HTox). epa.govresearchgate.net

While SIBs are often touted as a greener alternative to lithium-ion batteries, they are not entirely free of hazardous materials. researchgate.netgoogle.com Some cathode formulations may contain toxic elements like vanadium. google.com Furthermore, like their lithium-ion counterparts that use flammable organic electrolytes, SIBs can pose a fire risk and emit toxic gases such as carbon monoxide, methane (B114726), and, in the case of Prussian blue analogue cathodes, even hydrogen cyanide during thermal runaway events. researchgate.net

Sodium oxalate itself is toxic to humans. wikipedia.org In a non-battery context, injection of sodium oxalate in rats was shown to cause acute kidney injury, highlighting its biological reactivity. chemiis.com Therefore, in the context of battery manufacturing, use, and disposal, the presence of sodium oxalate or oxalate-derived compounds necessitates careful handling and risk management protocols to mitigate potential exposure and environmental contamination.

Environmental Remediation and Sustainable Processes

Beyond energy storage, sodium oxalate is a key compound in various environmental and industrial processes aimed at remediation and sustainability. Its ability to precipitate heavy metals and its role as a byproduct in major industries place it at the center of circular economy efforts.

One significant application is in the treatment of industrial wastewater and contaminated soil. The oxalate ion's ability to chelate, or bind with, metal ions is harnessed to remove toxic heavy metals. tue.nliaea.org In soil washing, oxalate solutions have been shown to be effective at removing metals like arsenic, cadmium, copper, and zinc. epa.govresearchgate.net Oxalate is particularly effective at dissolving metal oxides, making it superior to other agents like EDTA for soils where metals are associated with the oxide fraction. psu.edu The process involves precipitating the metals as insoluble metal oxalates, which can then be separated from the soil or water. iaea.org

Conversely, sodium oxalate itself is a major waste byproduct of the Bayer process used in alumina (B75360) refining. ecolab.comcreatedigital.org.auresearchgate.net Sustainable management of this waste stream is a significant industrial challenge. Innovative biological processes have been developed that use alkalophilic microorganisms to degrade sodium oxalate in the highly alkaline wastewater from refineries. google.comaqw.com.au This process converts the hazardous oxalate into sodium carbonate and bicarbonate, which can be causticized and recycled back into the Bayer process, recovering valuable soda and reducing waste. aqw.com.au Another approach, the Smart Priming Oxalate Removal Enabler (SPORE) system, converts sodium oxalate storage lagoons into anaerobic reactors that produce valuable methane and sodium carbonate. createdigital.org.au

Further sustainable applications include:

Metal Recovery: Oxalate precipitation is used to recover valuable metals like copper, nickel, and cobalt from spent electroless plating solutions and spent lithium-ion batteries, promoting recycling and a circular economy. mdpi.comp2infohouse.org

CO₂ Mineralization: A novel process uses sodium oxalate as a builder in laundry detergents. During washing, it reacts with calcium ions in hard water to form stable calcium oxalate, effectively mineralizing carbon dioxide that was used to produce the sodium oxalate in the first place. researchgate.net

Radioactive Waste Management: Sodium oxalate impacts processes at high-level radioactive waste facilities, where its presence in waste streams must be carefully managed during sludge washing and pretreatment operations.

Industrial Slag Activation: Sodium oxalate is used as a chemical activator for basic oxygen furnace (BOF) slag, a byproduct of steelmaking. This activation allows the slag to be used as a supplementary cementitious material in building materials, providing a sustainable use for an industrial waste product. tue.nl

Table 2: Applications of Sodium Oxalate in Environmental and Sustainable Processes
ProcessApplication of Sodium OxalateMechanism / OutcomeReference
Soil WashingDecontamination of heavy metal-polluted soilEffectively removes As, Cd, Cu, Zn by dissolving metal oxides and forming metal oxalate precipitates. psu.eduepa.govresearchgate.net
Wastewater Treatment (Bayer Process)Remediation of oxalate-rich alkaline wastewaterBiological degradation using microorganisms converts sodium oxalate to recyclable sodium carbonate. google.comaqw.com.au
Wastewater Treatment (SPORE)Remediation of oxalate-rich alkaline wastewaterAnaerobic digestion in lagoons produces methane and sodium carbonate from waste sodium oxalate. createdigital.org.au
Metal RecoveryRecycling of spent plating solutions and Li-ion batteriesPrecipitates valuable metals (Cu, Ni, Co) as metal oxalates for recovery and reuse. mdpi.comp2infohouse.org
Carbon MineralizationDetergent builderReacts with Ca²⁺ in wash water to form stable calcium oxalate, sequestering CO₂ used in its production. researchgate.net
Waste ValorizationActivation of Basic Oxygen Furnace (BOF) slagActivates industrial slag for use as a sustainable building material. tue.nl

Metal Ion Removal and Soil Decontamination Strategies

Sodium oxalate is a key compound in environmental remediation, particularly in the decontamination of soils laden with heavy metals. Its effectiveness stems from its ability to form stable complexes with various metal ions, thereby facilitating their removal from the soil matrix. Research has shown that sodium oxalate can be particularly effective for removing certain types of contaminants when used alone or in conjunction with other chemical agents.

One of the primary mechanisms by which sodium oxalate aids in soil decontamination is through ligand-promoted dissolution. researchgate.net It is especially proficient at dissolving metal oxides, such as those of iron and aluminum, which can, in turn, release other adsorbed heavy metals. researchgate.netepa.gov This makes it a valuable tool in soil washing techniques. For instance, studies have demonstrated that while chelating agents like EDTA are highly effective at removing cationic metals such as lead (Pb), copper (Cu), and zinc (Zn), they are less effective for anionic contaminants like arsenic (As). researchgate.netepa.gov Conversely, sodium oxalate shows a higher efficiency in removing arsenic. researchgate.netepa.gov

A combined approach, therefore, offers a more comprehensive decontamination strategy. Research on soil washing has explored various methods, including sequential washing with EDTA followed by sodium oxalate, the reverse sequence, and a mixture of both. A sequential washing method, particularly with EDTA followed by oxalate, has been identified as a highly effective method for decontaminating soils with mixed metal contamination. researchgate.net

The efficiency of metal removal is highly dependent on the specific metals present and their chemical forms within the soil. For example, oxalate has been shown to be superior to EDTA for removing zinc from soils where a significant portion of the zinc is associated with iron oxides. psu.educolab.ws However, for lead, sodium oxalate is less suitable due to the low solubility of lead oxalate. psu.educolab.ws

Below is a data table summarizing the comparative removal efficiencies of sodium oxalate and EDTA for various metals from a contaminated soil sample after a 24-hour washing period. researchgate.net

MetalRemoval Efficiency with Sodium Oxalate (%)Removal Efficiency with Na2EDTA (%)
Arsenic (As)59.92.3
Lead (Pb)1.527.4

This table illustrates the differential efficacy of the two chelating agents, highlighting the necessity of selecting the appropriate chemical for the target contaminant.

Extraction of Extracellular Polymeric Substances (EPS) from Activated Sludge

Extracellular polymeric substances (EPS) are a complex mixture of high-molecular-weight biopolymers, including polysaccharides, proteins, and nucleic acids, that are secreted by microorganisms in activated sludge. These substances play a crucial role in the flocculation and settling properties of the sludge. The extraction of EPS is essential for studying their composition and properties, and for their potential application as bioflocculants. researchgate.net

Several methods have been developed for EPS extraction, broadly categorized into physical, chemical, and combined methods. Sodium oxalate is utilized in chemical extraction methods due to its ability to chelate divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), which are known to bridge the polymer chains and maintain the structural integrity of the sludge flocs. By removing these cations, sodium oxalate helps to disrupt the floc structure and release the EPS.

Different chemical extraction protocols yield varying amounts and compositions of EPS. Research comparing various extraction methods has shown that the choice of extractant significantly influences the composition of the extracted EPS. For example, some methods may be more effective at extracting proteins, while others are better for polysaccharides. researchgate.net A study comparing eight different extraction methods highlighted the variability in extraction efficiency. dntb.gov.ua Another approach utilizes sodium carbonate (Na₂CO₃) with heat, which has been shown to be effective in solubilizing the hydrogel matrix of aerobic granular sludge to extract structural EPS. nih.gov

The following table presents a conceptual overview of the effectiveness of different types of extraction methods for the primary components of EPS.

Extraction Method TypePrimary Target ComponentPrinciple of Action
Physical (e.g., Sonication)Loosely bound EPSMechanical disruption of flocs
Chemical (e.g., Sodium Oxalate , EDTA)Tightly bound EPSChelation of divalent cations, disrupting polymer bridges
Combined (e.g., Formaldehyde + NaOH)Structural EPSChemical and physical disruption of cell and floc structure

This table provides a generalized comparison of EPS extraction approaches.

Carbon Mineralization and Utilization as a Detergent Builder

Sodium oxalate presents a novel and dual-purpose application in the realms of carbon mineralization and as a component in detergents. This approach bridges the gap between carbon capture and the formulation of consumer products. researchgate.netnih.gov The process involves the synthesis of sodium oxalate from carbon dioxide (CO₂), effectively transforming a greenhouse gas into a valuable chemical. researchgate.netnih.gov

As a detergent builder, sodium oxalate demonstrates excellent properties for removing calcium ions from hard water. researchgate.netresearchgate.net Builders are crucial components of detergents as they enhance the cleaning efficiency of surfactants by sequestering hardness ions, primarily Ca²⁺ and Mg²⁺, which would otherwise interfere with the surfactant's function. Sodium oxalate achieves this by precipitating calcium ions as calcium oxalate. researchgate.netresearchgate.net

The performance of sodium oxalate as a builder has been compared to conventional builders like sodium tripolyphosphate (STPP) and Zeolite 4A. Studies have shown that detergents formulated with sodium oxalate exhibit good detergency. researchgate.netresearchgate.net Furthermore, when combined with enzymes such as protease, lipase, and cellulase, sodium oxalate-based detergents can outperform formulations containing traditional builders. scienceopen.com

A significant challenge with oxalate-based detergents is the potential for the precipitated calcium oxalate to deposit on fabrics, a phenomenon known as incrustation. tandfonline.comresearchgate.net Research has focused on mitigating this issue by studying the influence of different anionic surfactants and polymers on the deposition process. tandfonline.comresearchgate.net The type of fabric also plays a role, with deposition amounts varying between cotton, polyester, and polyamide. researchgate.net

The following table summarizes the relative detergency ratios of different builders in combination with anionic surfactants. researchgate.net

BuilderRelative Detersive Ratio (vs. no builder)
Sodium Oxalate Varies with surfactant; generally shows good performance
STPP1.13 - 1.18
Zeolite 4A0.79 - 1.03

This table illustrates the competitive performance of sodium oxalate as a detergent builder.

Industrial Process Optimization and Problem Mitigation

Mitigation of Sodium Oxalate Impacts in Bayer Alumina Production

In the Bayer process for alumina production, sodium oxalate is a significant contaminant that arises from the degradation of organic compounds present in bauxite (B576324) ore. ecolab.comicsoba.org The accumulation of sodium oxalate in the process liquor can lead to several operational problems. Uncontrolled precipitation of sodium oxalate can negatively affect the particle size and quality of the alumina product, increase caustic consumption, and cause scaling in process equipment. ecolab.comicsoba.org

Effective management of sodium oxalate is therefore crucial for the efficiency of an alumina refinery. The primary strategies for controlling oxalate levels involve managing its precipitation. This can be achieved by either preventing its precipitation in undesirable areas or enhancing its formation in specific locations to facilitate its removal. ecolab.com

Two common methods for oxalate removal are co-precipitation and side-stream removal. ecolab.com In the co-precipitation process, sodium oxalate is allowed to precipitate with the aluminum hydroxide (B78521) product in the later stages of precipitation. ecolab.com The oxalate can then be separated from the alumina trihydrate by washing. ecolab.com The side-stream removal method involves treating a portion of the spent liquor separately to precipitate and remove the sodium oxalate before returning the liquor to the main process flow. ecolab.com

The morphology of the precipitated sodium oxalate crystals is also a critical factor. Needle-like crystals can cause issues with filtration and product quality, while a more spherical or ball-like morphology is generally preferred. ecolab.com Chemical additives, known as crystal growth modifiers (CGMs), can be used to influence the crystal shape and improve the handling and removal of sodium oxalate. ecolab.com

The following table outlines the main challenges posed by sodium oxalate in the Bayer process and the corresponding mitigation strategies.

ChallengeMitigation Strategy
Uncontrolled PrecipitationControl of process parameters (temperature, caustic concentration)
Negative Impact on Product QualityCo-precipitation with controlled washing
Equipment ScalingSide-stream removal processes
Poor Crystal MorphologyUse of Crystal Growth Modifiers (CGMs)

This table summarizes the key issues and solutions for managing sodium oxalate in alumina production.

Role in Electroplating Processes and Metal Deposition Control

Sodium oxalate plays a significant role in the electroplating industry, where it is used to control the deposition of metals and in the treatment of spent plating solutions. chemiis.com In electroplating baths, the addition of oxalate ions can influence the characteristics of the deposited metal layer. For instance, in the anodization of aluminum, the presence of sodium oxalate in the electrolyte bath can affect the growth rate and properties of the anodic coating. researchgate.net

A key application of sodium oxalate is in the recovery of metals from spent electroless plating solutions. sterc.orgp2infohouse.org These solutions often contain metals complexed with chelating agents like EDTA, which makes simple precipitation of the metal hydroxides difficult. sterc.orgp2infohouse.org By adding an oxalate source, the metals can be precipitated as insoluble metal oxalates.

This process allows for the recovery of valuable metals such as copper, nickel, and cobalt from the waste stream. sterc.org For example, in spent electroless copper plating solutions containing EDTA, the addition of oxalic acid can lead to the precipitation of both copper oxalate and the EDTA, enabling the recovery and potential reuse of both components. sterc.orgp2infohouse.org Research has shown that this oxalate precipitation method can achieve high recovery rates, such as 99.5% for copper and 95% for EDTA. sterc.orgp2infohouse.org

The table below shows the effect of pH on the residual concentration of various metals in a spent plating solution after treatment with oxalic acid. sterc.org

pHResidual Copper (mg/L)Residual Nickel (mg/L)Residual Cobalt (mg/L)
270740300
845033

This data highlights how adjusting the pH during oxalate precipitation can selectively target different metals for removal.

Enhancing Textile Processing Efficiency (Dyeing and Bleaching)

In the textile industry, sodium oxalate finds applications in both dyeing and bleaching processes, contributing to improved efficiency and, in some cases, offering environmental benefits. chemiis.comresearchgate.net

During the dyeing of cotton fabrics with reactive dyes, sodium oxalate can be used as an exhausting agent, replacing traditional inorganic salts like sodium sulfate or sodium chloride. researchgate.net The exhausting agent helps to promote the transfer of the dye from the dyebath onto the fabric. Studies have shown that sodium oxalate can be a suitable alternative, providing effective dye exhaustion. researchgate.net An additional benefit is that the presence of sodium oxalate in the dyeing effluent can enhance the photochemical degradation of the residual dye during wastewater treatment, leading to better color removal compared to effluents containing sodium sulfate. researchgate.net

In textile bleaching, the goal is to remove natural color from fibers to achieve a white base for subsequent dyeing or printing. wikipedia.org While oxalic acid itself is more commonly mentioned as a rust remover and for neutralizing certain chemicals, the principles of using oxalates are relevant. chemategroup.com Oxidative bleaching is a common method, using agents like hydrogen peroxide or sodium hypochlorite. wikipedia.orgtextileindustry.net Sodium oxalate can act as a reducing agent and is used to standardize potassium permanganate (B83412) solutions, a strong oxidizing agent sometimes used in bleaching or finishing processes. wikipedia.org Its ability to react with metal ions is also beneficial for removing trace metal impurities that can interfere with the bleaching and dyeing processes. chemiis.com

The table below compares the effectiveness of sodium oxalate with a conventional salt in a specific textile application. researchgate.net

ParameterWith Sodium Oxalate With Sodium Sulfate
Dye ExhaustionSuitable for reactive dyeingConventional agent
Photochemical Color Removal of Effluent5.62% higherStandard

This table illustrates the dual benefit of using sodium oxalate in reactive dyeing of cotton.

Coordination Chemistry and Catalysis

The oxalate anion (C₂O₄²⁻), derived from sodium oxalate, is a versatile ligand in coordination chemistry, capable of forming a wide range of complexes with various metal ions. These metal-oxalate systems exhibit interesting structural features and are being explored for their potential in catalytic applications.

Formation of Metal-Oxalate Coordination Complexes

The dianionic nature of the oxalate ion allows it to act as a bidentate chelating ligand, forming stable five-membered rings with metal cations (MO₂C₂). wikipedia.org This chelation is a fundamental aspect of its coordination chemistry. Sodium oxalate serves as a readily available source of the oxalate ligand for the synthesis of these complexes.

The formation of metal-oxalate complexes can result in various structures, from simple mononuclear species to complex polynuclear and coordination polymers. These structures are influenced by factors such as the metal ion, the presence of other ligands, and the reaction conditions.

Homoleptic and Mixed-Ligand Complexes:

Homoleptic complexes consist of a central metal ion coordinated solely to oxalate ligands. Common examples include tris(oxalato) complexes with the general formula [M(C₂O₄)₃]ⁿ⁻, where M can be a variety of transition metals like iron(III), chromium(III), and cobalt(III). wikipedia.org

Mixed-ligand complexes incorporate oxalate along with other ligands, such as water (aqua) or ammonia (B1221849), leading to a greater diversity of structures and properties. For instance, in the presence of ammonia, fibrous nickel oxalate with the formula Ni(NH₃)₁.₇C₂O₄·2.2H₂O can be synthesized. nih.gov The coordination of ammonia molecules to the nickel atoms influences the crystal growth, leading to a high-aspect-ratio morphology. nih.gov

Coordination Polymers and Frameworks:

The bridging capability of the oxalate ligand, where it can coordinate to two different metal centers, allows for the formation of extended structures like coordination polymers and metal-organic frameworks (MOFs). These materials can exhibit one-, two-, or three-dimensional networks.

Researchers have synthesized various metal-oxalate frameworks with interesting properties. For example, a cadmium oxalate framework with the formula K[C₃N₂H₅][Cd(C₂O₄)₂] has been synthesized hydrothermally, exhibiting an open architecture with channels. researchgate.net The synthesis of such open-framework materials is of interest for applications in areas like catalysis and separation.

The table below summarizes some examples of metal-oxalate coordination complexes formed using oxalate precursors.

Metal IonComplex TypeExample FormulaStructural FeaturesReference(s)
Nickel(II)Mixed-LigandNi(NH₃)₁.₇C₂O₄·2.2H₂OFibrous morphology nih.gov
Cadmium(II)Coordination PolymerK[C₃N₂H₅][Cd(C₂O₄)₂]Open-framework with channels researchgate.net
Iron(III)HomolepticK₃[Fe(C₂O₄)₃]·3H₂OTris(oxalato) complex wikipedia.org
Copper(II)Mixed-LigandK₂[Cu(C₂O₄)₂]·2H₂ODistorted octahedral geometry libretexts.org

Potential Applications in Photocatalysis and General Catalysis

The unique electronic and structural properties of metal-oxalate complexes make them promising candidates for various catalytic applications, particularly in photocatalysis and as catalyst precursors.

Photocatalysis:

Sodium oxalate and other oxalate compounds can play a significant role in photocatalytic processes. The oxalate ion can be photocatalytically degraded, a process that has been investigated for the treatment of industrial wastewater. plu.mx In these systems, a semiconductor photocatalyst like titanium dioxide (TiO₂) is typically used. Under UV irradiation, electron-hole pairs are generated in the photocatalyst. The oxalate ions can be oxidized by the holes, leading to their decomposition. researchgate.net

More recently, oxalates have been explored as precursors to the carbon dioxide radical anion (CO₂˙⁻) under visible light photoredox conditions. rsc.orgrsc.org This highly reductive species can then participate in various chemical transformations. For example, tetrabutylammonium (B224687) oxalate has been used as both a C1 source and a reductant in the deuterocarboxylation of alkynes. rsc.orgrsc.org This highlights the potential of oxalates in developing novel, sustainable photocatalytic reactions.

The mechanism of photocatalytic degradation of sodium oxalate involves its dissociation in the aqueous phase, followed by the adsorption of oxalate ions onto the surface of the photocatalyst. plu.mx The photogenerated reactive oxygen species, such as hydroxyl radicals, then attack the adsorbed oxalate, leading to its decomposition. plu.mxresearchgate.net

General Catalysis:

Metal oxalates can serve as precursors for the synthesis of finely dispersed metal or metal oxide catalysts. google.com The thermal decomposition of metal oxalates at relatively low temperatures can yield highly reactive nanoparticles with a large surface area, which are desirable for catalytic applications. For instance, the combustion of metal oxalates is a method to produce metal oxides. wikipedia.org

Sodium oxalate has also been used in the preparation of catalysts. For example, it has been employed in combination with sodium hydroxide to mediate the preparation of a Cu/ZrO₂ catalyst. nih.gov The oxalate can influence the precipitation process, leading to catalysts with improved properties.

The table below outlines the potential catalytic applications of sodium oxalate and related metal-oxalate systems.

Application AreaRole of OxalateExample SystemMechanism/FunctionReference(s)
Photocatalysis Pollutant DegradationSodium oxalate with TiO₂Oxidation by photogenerated holes and reactive oxygen species. plu.mxresearchgate.net
Photocatalysis CO₂˙⁻ PrecursorTetrabutylammonium oxalateSingle electron transfer followed by homolysis of the C-C bond. rsc.orgrsc.org
General Catalysis Catalyst PrecursorMetal oxalates (e.g., Fe(II) oxalate)Thermal decomposition to form metal/metal oxide nanoparticles. google.com
General Catalysis Catalyst PreparationSodium oxalate in Cu/ZrO₂ synthesisMediation of the co-precipitation process. nih.gov

Biological Interactions and Toxicological Mechanisms of Oxalates

Oxalate (B1200264) Metabolism and Systemic Availability

The systemic availability of oxalate is influenced by dietary intake, intestinal absorption, endogenous production, and renal excretion. mdpi.com

Role in Plant Metabolism

Oxalate is widely distributed in the plant kingdom and serves multiple crucial roles in plant physiology. researchgate.netresearchgate.netnih.gov It is primarily known as a dicarboxylic acid anion produced by a wide array of plant species. researchgate.netresearchgate.net

Key roles of oxalate in plants include calcium regulation, where insoluble calcium oxalate crystals help mitigate calcium toxicity by sequestering excess calcium. researchgate.netresearchgate.neti-scholar.in Oxalate is also involved in ion balance, particularly with sodium and potassium. mdpi.com Furthermore, oxalate contributes to detoxification, defending against herbivores and pathogens. researchgate.netresearchgate.neti-scholar.incore.ac.ukuark.edu The physical presence and form of calcium oxalate crystals, such as spiked balls or needles, can act as a deterrent to chewing insects. core.ac.ukuark.edu Studies using calcium oxalate-deficient mutants of Medicago truncatula have shown that larvae feeding on these plants grow faster and larger than those on wildtype plants with normal calcium oxalate levels, supporting its role in defense against chewing insects. core.ac.ukuark.edu Oxalic acid can also act as a toxin for various plant pathogens, aiding in the degradation of plant cells during infection. researchgate.net

Oxalate also plays a role in the carbon cycle and can provide tolerance to aluminum toxicity in acidic soils. researchgate.neti-scholar.in The biosynthesis of oxalate in plants can utilize precursors such as glyoxylate, ascorbic acid, and oxaloacetate, with the glycolic acid/glyoxalic acid pathway, the ascorbic acid pathway, and the oxaloacetic acid pathway being the most studied. encyclopedia.pub For instance, l-ascorbic acid and its oxidation product, dehydro-l-ascorbic acid, have been shown to produce labeled oxalic acid in oxalate-accumulating plants like spinach and woodsorrel. oup.comcapes.gov.br

Mechanisms of Oxalate Toxicity in Renal Systems

Elevated concentrations of oxalate, particularly in the form of calcium oxalate crystals, are a major factor in the formation of kidney stones and can induce renal injury. nih.govbegellhouse.com Oxalate toxicity in renal epithelial cells involves a cascade of events leading to cellular dysfunction and death. physiology.orgnih.gov

Lipid Signaling Pathway Activation and Reactive Oxygen Species (ROS) Generation

Oxalate toxicity is mediated, in part, by the activation of lipid signaling pathways. nih.govbegellhouse.comphysiology.org Exposure to oxalate activates phospholipase A2 (PLA2), which increases the production of lipid signaling molecules such as arachidonic acid, lysophospholipids, and ceramide. nih.govbegellhouse.comphysiology.orgnih.govspringermedizin.de Inhibition of PLA2 can block many of the effects of oxalate on mitochondrial function, gene expression, and cell viability, while exogenous application of lysophosphatidylcholine (B164491) or arachidonic acid can reproduce these effects, suggesting a significant role for PLA2 activation in mediating oxalate toxicity. nih.gov

These lipid molecules, in turn, can disrupt mitochondrial function and increase the production of reactive oxygen intermediates (ROI), also known as reactive oxygen species (ROS). nih.govbegellhouse.comphysiology.org Studies have shown that oxalate exposure leads to increased ROS production in renal tubular epithelial cells. dovepress.comfrontiersin.orgnih.gov ROS production in response to oxalate and calcium oxalate crystals can originate from both mitochondria and NADPH oxidase. nih.gov This increased ROS production contributes to oxidative stress, which can cause damage to cellular membranes, proteins, DNA, and lipids. frontiersin.org In HK-2 cells, a line of human renal proximal tubular epithelial cells, oxalate treatment significantly induced ROS production, which could be decreased by a scavenger of ROS. spandidos-publications.com Oxidative stress underlies oxalate-associated adverse outcome pathways and is interconnected with inflammation and mitochondrial dysfunction, creating a cycle that perpetuates cellular damage. mdpi.com

Mitochondrial Dysfunction and Cellular Apoptosis/Necrosis

Oxalate exposure disrupts mitochondrial function in renal cells. nih.govbegellhouse.comphysiology.orgnih.govauajournals.orgfrontiersin.orgnih.gov The lipid signaling molecules activated by oxalate can decrease mitochondrial membrane potential and increase mitochondrial permeability. nih.govbegellhouse.comphysiology.org Oxalate has been shown to competitively inhibit the uptake and oxidation of certain substrates in isolated kidney mitochondria and can attenuate calcium-induced swelling of mitochondria, with a more pronounced effect in kidney compared to liver mitochondria. auajournals.org

Mitochondrial dysfunction is associated with hyperoxaluria and can lead to changes in energy production, ROS regulation, and intracellular calcium homeostasis. mdpi.comfrontiersin.org The disruption of mitochondrial function can result in the release of cytochrome c, activation of caspases, and ultimately lead to apoptosis (programmed cell death) or necrosis (uncontrolled cell death) of renal tubular epithelial cells. nih.govbegellhouse.comphysiology.orgbiointerfaceresearch.com Studies have demonstrated that oxalate exposure can induce apoptosis in human renal tubular epithelial HK-2 cells, characterized by increased caspase-3 activity and changes in the expression of Bcl-2 family proteins. researchgate.net Calcium oxalate crystals have also been shown to cause acute necrotic cell death in renal proximal tubular cells. nih.gov

Gene Expression Changes in Response to Oxalate Exposure

Oxalate exposure induces significant changes in gene expression in renal epithelial cells. nih.govbegellhouse.comnih.govcapes.gov.brplos.org These changes can include both upregulation and downregulation of a large number of genes. capes.gov.brplos.org Studies using gene expression profiling in human renal epithelial HK-2 cells exposed to oxalate have identified thousands of differentially expressed genes. capes.gov.brplos.org

The altered gene expression can lead to a variety of cellular responses. In cells that survive oxalate toxicity, ROS and lipid-signaling molecules can induce changes in gene expression that promote survival and adaptation. nih.govbegellhouse.com This includes increased expression of immediate early genes (IEGs), osteopontin (B1167477), extracellular matrix (ECM) proteins, crystallization inhibitors, and chemokines. nih.govbegellhouse.com These changes orchestrate responses such as cell proliferation, secretion of kidney stone inhibitory proteins, recruitment of immune cells, and tissue remodeling, which may help limit the accumulation of cellular debris or increase the production of inhibitors of calcium oxalate crystallization, thereby potentially limiting stone formation. nih.govbegellhouse.com

Oxalate exposure has also been shown to increase the expression of egr-1, a zinc-finger transcription factor, and osteopontin mRNA in human renal cells. nih.gov The increase in egr-1 expression was attenuated by a superoxide (B77818) dismutase mimetic, suggesting a dependence on reactive oxygen intermediates. nih.gov Furthermore, oxalate exposure can upregulate cyclooxygenase-2, an enzyme involved in the synthesis of prostanoids, which can modify crystal binding and influence inflammation. nih.gov Oxalate can also promote the degradation of IkappaBalpha, an inhibitor of the NF-kappaB transcription factor, suggesting activation of this pathway. nih.gov In HK-2 cells, oxalate has been shown to activate the IL-2Rβ signaling pathway, suggesting a role in inflammation. physiology.org

Autophagy Activation as a Toxicological Mechanism

Autophagy, a cellular process involving the degradation and recycling of damaged organelles and proteins, has been linked to oxalate toxicity nih.govresearchgate.net. Studies using the NRK-52E renal tubular cell line have shown that oxalate can induce autophagy activation in a time- and concentration-dependent manner nih.gov. This activation is evidenced by increased expression of key autophagic markers such as Beclin-1 and LC3B-II, decreased levels of SQSTM1/p62, and an increase in the formation of autophagosomes and autolysosomes nih.gov. Excessive autophagy activation induced by oxalate has been reported to lead to ferroptosis, a form of iron-dependent cell death, in HK-2 cells nih.gov. This was confirmed by increased intracellular Fe²⁺ content and decreased glutathione (B108866) peroxidase 4 protein expression nih.gov. Inhibition of autophagy, both in vitro and in vivo, has been shown to attenuate oxalate crystal-induced renal tubular epithelial cell injury oncotarget.comfrontiersin.org.

Role in Renal Injury and Kidney Stone Formation

Hyperoxaluria, characterized by elevated levels of oxalate in the urine, is a primary driver of oxalate nephropathy and significantly contributes to renal injury and kidney stone formation frontiersin.orgkarger.comipinnovative.com. Oxalate readily binds with calcium in the kidney, leading to the supersaturation of urinary calcium oxalate (CaOx) and the subsequent formation of CaOx crystals frontiersin.orgkarger.com. These crystals can deposit in the kidney parenchyma and tubules, resulting in nephrolithiasis (kidney stones) or nephrocalcinosis frontiersin.org.

The mechanism of oxalate deposition involves supersaturation and precipitation, crystal aggregation, and deposition within the tubules, epithelium, and interstitium karger.com. Even a slight increase in urinary oxalate can substantially impact calcium oxalate saturation, promoting crystal formation, tubular obstruction, and direct injury to tubular epithelial cells karger.com. Persistent mild supersaturation can foster a chronic dynamic of crystal formation, potentially leading to chronic kidney disease karger.com. Studies using a sodium oxalate-induced acute kidney injury model in rats have demonstrated glomerular and tubulointerstitial damage associated with intrarenal CaOx crystal formation frontiersin.org.

Factors influencing crystal formation include urinary calcium levels and the concentrations of inhibitors like citrate (B86180) and magnesium karger.com. Lower levels of citrate and magnesium favor crystallization karger.com. Urinary pH also plays a role, with metabolic acidosis potentially creating favorable conditions for oxalate accumulation and precipitation in renal tissue karger.com.

Epithelial-to-Mesenchymal Transition (EMT) and Fibrosis in Tissue Remodeling

Oxalate toxicity is also manifested in tissue remodeling processes, particularly through the induction of epithelial-to-mesenchymal transition (EMT) and subsequent fibrosis nih.govnih.gov. EMT is a biological process where epithelial cells lose their characteristic features and acquire mesenchymal phenotypes, contributing to kidney fibrosis and chronic kidney disease researchgate.netresearchgate.net. This transition involves changes in cell morphology and alterations in the expression of epithelial and mesenchymal markers researchgate.netnih.gov.

Studies have shown that oxalate can induce EMT in renal tubular cells researchgate.netnih.gov. For instance, incubating MDCK renal tubular cells with sodium oxalate has been shown to lead to fibroblast-like morphological changes and altered expression of epithelial markers (e.g., decreased E-cadherin, occludin, cytokeratin, and ZO-1) and mesenchymal markers (e.g., increased vimentin (B1176767) and fibronectin) nih.gov. This oxalate-induced EMT can be mediated by factors such as reactive oxygen species (ROS) and inflammatory responses researchgate.netijbs.com. The type 2 EMT is particularly associated with tissue repair responses like fibrosis following injury nih.gov. In the context of renal fibrosis, this can involve the abnormal formation of myofibroblasts, which exhibit increased motility, extracellular matrix protein synthesis, proliferation, and invasiveness nih.gov.

Pharmacological and Biochemical Applications

Sodium oxalate has applications in pharmacological and biochemical research and processes, primarily due to its ability to chelate calcium ions.

Anticoagulant Activity and Calcium Ion Chelation

Sodium oxalate acts as an anticoagulant by chelating calcium ions (Ca²⁺) from blood plasma, forming insoluble calcium oxalate wikipedia.orgfishersci.cachemiis.comuomosul.edu.iqeclinpath.comcsjmu.ac.inlabpedia.net. Calcium ions are essential cofactors in the blood clotting cascade eclinpath.comcsjmu.ac.in. By binding to calcium, sodium oxalate effectively removes these ions, thereby preventing blood from clotting wikipedia.orgfishersci.cachemiis.com. This property makes sodium oxalate a useful reagent in certain medical diagnostics requiring the prevention of blood coagulation fishersci.cachemiis.com. Other oxalates, such as potassium oxalate, also function as anticoagulants through calcium chelation uomosul.edu.iqcsjmu.ac.inlabpedia.netnih.gov.

Research in Drug Formulation and Testing Processes

Sodium oxalate is utilized in pharmaceutical research, specifically in drug formulation and testing processes chemiis.com. Its ability to interact with metal ions like calcium and magnesium is leveraged to understand and control chemical reactions during drug development chemiis.com. Sodium oxalate can also be employed in analytical methods for drug determination. For example, spectrophotometric methods have been developed that utilize sodium oxalate for the estimation of certain drugs in pure form and pharmaceutical preparations researchgate.net. These methods can serve as alternative analysis tools in drug and formulation quality control researchgate.net.

Interaction with Other Biological Molecules and Ions

Sodium oxalate's primary interaction in biological contexts involves its strong affinity for divalent metal ions, particularly calcium (Ca²⁺) wikipedia.orgfishersci.cachemiis.comuomosul.edu.iqeclinpath.comcsjmu.ac.inlabpedia.net. This chelation ability is the basis for its anticoagulant activity and its role in kidney stone formation wikipedia.orgfishersci.cafrontiersin.orgkarger.comchemiis.com. Beyond calcium, oxalate can also react with other metal ions such as magnesium and iron, forming insoluble metal oxalates chemiis.com.

In the broader context of biological molecules, the interaction of ions and small molecules with larger biomolecules like proteins and nucleic acids is influenced by factors such as charge, hydrogen bonding, and hydrophobic interactions acs.orgznotes.org. While specific detailed interactions of sodium oxalate with a wide range of biological molecules are complex and context-dependent, its ionic nature allows for electrostatic interactions with charged biological species znotes.orgstudymind.co.uk. The oxalate anion's ability to chelate metal ions can also influence the function of metalloproteins or other biological structures that rely on bound metal ions eclinpath.comcsjmu.ac.in.

Sodium oxalate introduces sodium ions (Na⁺) and oxalate ions (C₂O₄²⁻) into a biological system wikipedia.org. Sodium ions are essential inorganic ions involved in various physiological processes, including nerve impulse transmission, muscle contraction, and fluid balance, often through their transport across cell membranes studymind.co.uksenecalearning.com. The oxalate anion's biological interactions are largely driven by its calcium-chelating property, leading to the formation of calcium oxalate crystals that can disrupt cellular function and tissue structure, particularly in the kidneys frontiersin.orgkarger.com.

Compound Names and PubChem CIDs

Influence of Sodium Urate on Calcium Oxalate Precipitation

Research indicates that sodium urate can influence the precipitation of calcium oxalate, a key factor in the formation of kidney stones. Studies have shown that the presence of crystalline sodium urate can accelerate the precipitation of calcium oxalate from metastable solutions in vitro. For instance, precipitation of calcium oxalate crystals was detected within 10 minutes upon the addition of crystalline sodium urate at a solid to liquid ratio of 0.1 mM or more, compared to 50 minutes without urate nih.gov.

The effect of urate on calcium oxalate crystallization has also been examined in human urine. Increasing the concentration of dissolved urate can promote calcium oxalate crystallization. In one study involving urine samples, adding dissolved urate significantly decreased the median metastable limit of oxalate required for precipitation and increased the volume of crystalline calcium oxalate deposited nih.govportlandpress.com. The crystals precipitated in the presence of urate were observed to be markedly smaller, more numerous, and more highly aggregated than those formed in its absence nih.govportlandpress.com. These findings suggest that hyperuricosuria (excessive uric acid in the urine) may play a significant role in promoting calcium oxalate stone formation nih.govportlandpress.com.

Further research explored the potential mechanisms behind this influence, including whether it is due to heterogeneous nucleation by crystalline urate particles. However, studies where urine samples were filtered to remove colloidal particles and then had sodium urate added did not show the formation of colloidal or crystalline urate early in the crystallization process, suggesting that heterogeneous nucleation by urate particles might not be the primary cause for the promotion of calcium oxalate crystallization by dissolved urate portlandpress.com.

Another aspect investigated is the interaction between monosodium urate and urinary inhibitors of calcium oxalate crystal growth and aggregation, such as glycosaminoglycans (GAGs). Studies have shown that monosodium urate can attenuate the inhibitory effect of substances like heparin and chondroitin (B13769445) sulphate on calcium oxalate crystal aggregation auajournals.orgcapes.gov.br. Pretreatment with sodium urate significantly raised the rate of crystal aggregation in the presence of normal human urine samples auajournals.org. This suggests that the influence of urate on crystal aggregation in urine might be a result of its binding to endogenous inhibitors auajournals.org.

While some in vitro studies using inorganic solutions demonstrated that sodium urate seeds can induce calcium oxalate precipitation, studies using undiluted human urine have shown that preincubation of sodium urate seeds with urine can attenuate their promotory effect on mineral deposition scispace.comnih.gov. This highlights the complexity of the interaction in a biological matrix like urine and suggests that directly extrapolating results from inorganic solutions to the in vivo environment should be done with caution scispace.com.

Data Table: Influence of Urate on Calcium Oxalate Crystallization in Type B Urine Samples

ParameterWithout Urate (Median)With Urate (Median)Significance (p-value)
Metastable Limit of Oxalate (µmol/l)12566Not specified in snippet nih.govportlandpress.com
Volume of Crystalline CaOx Deposited (µm³/µl)35,000105,000Not specified in snippet nih.govportlandpress.com
Overall Size of Particles PrecipitatedIncreasedSignificantly IncreasedNot specified in snippet nih.govportlandpress.com

Future Research Directions and Emerging Paradigms for Sodium Oxalate Studies

Interdisciplinary Approaches in Materials Science and Biomedical Engineering

Future research on sodium oxalate (B1200264) will increasingly involve interdisciplinary collaborations between materials science and biomedical engineering. In materials science, sodium oxalate can serve as a precursor or template for synthesizing novel materials with tailored properties. For instance, sodium oxalate has been utilized in the hydrothermal synthesis of materials like wood-texture-column-like NiCo₂O₄, which exhibits broad bandwidth electromagnetic wave absorption performance researchgate.net. Controlling the amount of sodium oxalate in the synthesis process allows for the adjustment of electromagnetic parameters, optimizing absorption performance researchgate.net. This suggests future work could explore sodium oxalate's role in creating other functional materials for applications such as electromagnetic shielding or catalysis.

In biomedical engineering, while direct applications of sodium oxalate in dosage or administration are excluded from this discussion, understanding its interactions with biological systems at a material level is crucial. Research into biomineralization processes, where calcium oxalate (CaC₂O₄) formation is a key event, bridges these two fields acs.orgresearchgate.net. Although calcium oxalate is the primary biomineral, sodium oxalate's role as a precursor or in influencing the local environment during calcium oxalate formation in biological contexts, such as kidney stone formation, is an area for continued investigation researchgate.netresearchgate.net. Future studies could focus on how material properties influenced by sodium oxalate might impact cellular interactions or the formation of pathological deposits, aligning with the broader goal of engineering mammalian living materials for therapeutic applications nih.gov.

Advancements in In Situ Characterization and Modeling of Dynamic Processes

Understanding the dynamic processes involving sodium oxalate requires advanced in situ characterization techniques and sophisticated modeling approaches. In situ methods, such as in situ atomic force microscopy (AFM) and in situ infrared spectroscopy, can provide real-time insights into the nucleation, growth, and transformation of sodium oxalate crystals researchgate.netacs.orgresearchgate.net. For example, in situ liquid-phase AFM has been used to reveal the molecular step growth of calcium oxalate monohydrate crystals, a process influenced by the availability of oxalate ions acs.org. Applying similar techniques to study sodium oxalate crystallization in complex solutions, such as industrial liquors or biological fluids, can elucidate the mechanisms governing its behavior.

Modeling plays a crucial role in complementing experimental observations. Models based on theories like the Debye–Hückel theory can describe solution chemistry and complex formation involving oxalate ions, helping to predict solubility and crystallization kinetics under various conditions mdpi.com. Future research will likely integrate in situ characterization data with advanced computational modeling, including molecular dynamics (MD) and density functional theory (DFT) calculations, to gain a deeper, molecular-level understanding of sodium oxalate's interactions and transformations in dynamic environments acs.org. This combined experimental and theoretical approach is essential for controlling crystallization processes and predicting material behavior.

Development of Novel Sustainable Synthesis Routes

The development of sustainable and environmentally friendly synthesis routes for sodium oxalate is a significant area for future research. Traditional methods may involve energy-intensive steps or generate undesirable byproducts. Emerging paradigms focus on utilizing waste materials or employing greener chemical processes.

One promising direction is the indirect mineralization of carbon dioxide (CO₂) using sodium oxalate as a key intermediate or product researchgate.netdntb.gov.ua. Research has explored producing sodium oxalate from CO₂ as a raw material, demonstrating its potential to transform a greenhouse gas into a commodity chemical researchgate.netdntb.gov.ua. This approach offers a sustainable pathway for sodium oxalate production while contributing to carbon capture and utilization efforts.

Another area involves exploring novel catalytic methods and reaction conditions to synthesize sodium oxalate or utilize it as a catalyst in sustainable organic synthesis. For instance, sodium oxalate has been investigated as an organo-catalyst in the synthesis of substituted imidazoles under solvent-free conditions, highlighting its potential in green chemistry applications researchgate.net. Future research could focus on optimizing these catalytic processes and exploring other reactions where sodium oxalate can act as a sustainable catalyst or reagent. Furthermore, the utilization of readily available and inexpensive sources, such as sea salt, for sodium oxalate production for applications like sodium-ion batteries, represents a sustainable synthesis approach aip.org.

Expanded Role in Advanced Energy Technologies

Sodium oxalate is gaining attention for its potential role in advanced energy technologies, particularly in the development of next-generation batteries. Sodium-ion batteries (SIBs) are a promising alternative to lithium-ion batteries due to the abundance and lower cost of sodium. Sodium oxalate can be used as a sodium source in the synthesis of cathode materials for SIBs aip.org. Research has demonstrated the successful utilization of sodium oxalate derived from sea salt for the preparation of Na₀.₄₆MnO₂ cathode material, showing promising results for future development aip.org.

Beyond serving as a sodium source, oxalate-based compounds are being explored as active components in battery materials. Mixed polyanionic compounds containing both sulfate (B86663) and oxalate are being investigated as potential high-voltage cathode materials for SIBs chinesechemsoc.org. The combination of sulfate and oxalate anions is anticipated to synergistically tune redox voltage and enhance structural diversity, offering a guideline for designing high-performance cathodes chinesechemsoc.org. Future research will likely delve deeper into the electrochemical properties of sodium oxalate and its derivatives for energy storage applications, including exploring its use in other battery chemistries or supercapacitors.

Deeper Understanding of Bio-Mineralization and Pathophysiological Roles

A critical area for future research involves gaining a deeper understanding of sodium oxalate's role in bio-mineralization processes and its implications in pathophysiology. While calcium oxalate is the main component of kidney stones, the concentration and speciation of oxalate ions, which can be influenced by soluble oxalates like sodium oxalate, play a crucial role in the nucleation and growth of these pathological crystals researchgate.netresearchgate.net.

Future studies need to investigate the complex interplay between soluble oxalate, calcium ions, and other biological factors that govern the formation of calcium oxalate monohydrate (COM) and calcium oxalate dihydrate (COD), the primary crystalline phases found in kidney stones researchgate.netmdpi.com. Research using in situ techniques like AFM is already providing insights into the molecular mechanisms of COM crystal growth acs.org. Further research is needed to understand how variations in oxalate concentration, potentially influenced by dietary intake or metabolic factors affecting oxalate homeostasis, contribute to the supersaturation of urine and subsequent stone formation mdpi.comnih.gov.

Moreover, the direct cellular effects of oxalate, independent of crystal formation, are an emerging area of study. Research indicates that oxalate can directly affect cellular function, inhibiting cell proliferation, stimulating fibrotic transformation and calcification, and inducing cell death in vitro nih.gov. Elevated serum or urine oxalate concentrations have been linked to progressive kidney disease and cardiovascular conditions nih.gov. Future research should aim to elucidate the specific molecular pathways through which oxalate exerts these effects and explore potential therapeutic targets to mitigate oxalate-induced cellular damage and related pathophysiological conditions. The role of the gut microbiome in oxalate metabolism and its impact on systemic oxalate levels and disease risk is another important avenue for future investigation nih.gov.

Q & A

Q. How can sodium oxalate purity be accurately determined in laboratory settings?

Purity assessment typically employs redox titration with potassium permanganate (KMnO₄) in acidic conditions. The oxalate ion (C₂O₄²⁻) reduces MnO₄⁻ to Mn²+, with the endpoint marked by a persistent pink color. Calculations rely on stoichiometric ratios and standardized KMnO₄ solutions . For trace impurities, pair this with thermogravimetric analysis (TGA) to confirm thermal decomposition patterns .

Q. What synthesis methods are validated for producing sodium oxalate with controlled crystallinity?

Electrochemical synthesis using copper electrodes in sodium oxalate solutions yields structurally defined frameworks (e.g., 3D sodium-copper oxalate MOFs). Parameters such as pH (~4-6), current density (5-10 mA/cm²), and electrolyte concentration (0.1-0.5 M) critically influence crystal morphology . Alternative routes include CO₂ mineralization, where CO₂ reacts with sodium hydroxide under controlled pressure (1-2 atm) to form sodium oxalate .

Q. Which spectroscopic techniques are optimal for characterizing sodium oxalate’s coordination chemistry?

Single-crystal X-ray diffraction (SCXRD) resolves 3D frameworks and metal-oxalate bonding (e.g., hepta-coordinated sodium centers in MOFs). Complement with FT-IR to identify symmetric/asymmetric C=O stretching (1600-1700 cm⁻¹) and Raman spectroscopy for oxalate vibrational modes .

Q. How does sodium oxalate interact with calcium ions in aqueous systems?

Sodium oxalate acts as a calcium chelator, forming insoluble calcium oxalate (CaC₂O₄) precipitates. Quantify this via conductivity measurements or inductively coupled plasma mass spectrometry (ICP-MS) to track residual Ca²+ levels. Applications include studying nephrolithiasis models or designing antiscalants .

Q. What safety protocols are essential when handling sodium oxalate in cell culture studies?

Use concentrations ≤2 mM to avoid acute cytotoxicity. Validate cell viability via Annexin V/PI staining and flow cytometry, comparing apoptosis rates between treated and control groups (e.g., HEK293T cells). Always pair with calcium-containing buffers to mitigate oxalate-induced metabolic disruptions .

Advanced Research Questions

Q. How can contradictory data on sodium oxalate’s toxicity be reconciled across studies?

Discrepancies often arise from differences in exposure duration, cell lines, or calcium availability. For example, acute oral toxicity in rats (LD₅₀ = 11,160 mg/kg) contrasts with apoptosis induction at 2 mM in vitro . Address this by replicating experiments under standardized conditions (ISO 10993-5) and performing meta-analyses of existing datasets .

Q. What experimental designs optimize sodium oxalate’s role in carbon mineralization studies?

Design batch reactors with CO₂ sparging (flow rate: 0.5 L/min) into sodium hydroxide solutions. Monitor oxalate yield via HPLC and validate mineralization using isotopic tracing (¹³C-CO₂). Challenges include scaling up while maintaining >90% conversion efficiency .

Q. How do structural variations in sodium oxalate-based MOFs affect their catalytic performance?

Compare 1D chains vs. 3D frameworks (e.g., KS1 structure) using BET surface area analysis and catalytic turnover tests (e.g., oxidation of benzyl alcohol). Higher porosity in 3D frameworks enhances substrate accessibility but may reduce thermal stability .

Q. What methodologies validate sodium oxalate’s presence in complex biological matrices?

Use LC-MS/MS with a C18 column and negative ionization mode. Quantify sodium oxalate in polar extracts (LOQ = 1 ppm) and cross-validate with ion chromatography. Address matrix effects by spiking internal standards (e.g., ¹³C₂-oxalate) .

Q. How can sodium oxalate’s anticoagulant properties be leveraged in clinical blood collection protocols?

In sodium fluoride/potassium oxalate tubes, oxalate chelates Ca²+ to prevent clotting. Validate efficacy via thromboelastography (TEG) and compare with EDTA tubes. Note that excess oxalate may alter ionized calcium levels, affecting downstream electrolyte assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.